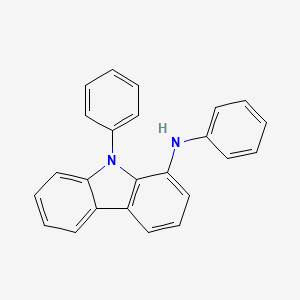
N,9-Diphenyl-9H-carbazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,9-Diphenyl-9H-carbazol-1-amine is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H18N2. It is a derivative of carbazole, a compound known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Diphenyl-9H-carbazol-1-amine typically involves the functionalization of carbazole at the nitrogen and 9-positions. One common method is the Buchwald-Hartwig amination, which involves the coupling of carbazole with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N,9-Diphenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Phenylcarbazole: A derivative with similar optoelectronic properties but different functionalization.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Uniqueness
N,9-Diphenyl-9H-carbazol-1-amine stands out due to its specific functionalization at the nitrogen and 9-positions, which enhances its stability and charge transport properties. This makes it particularly suitable for high-performance optoelectronic applications .
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N,9-diphenylcarbazol-1-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H |
InChI Key |
OWLBITBEPJMCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


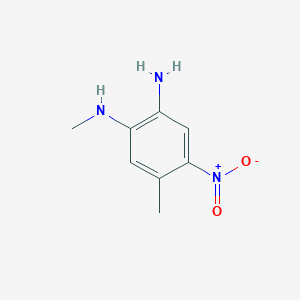

![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
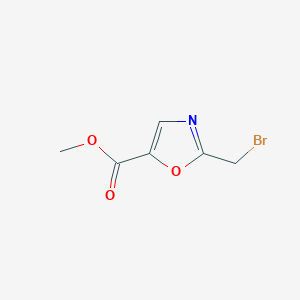
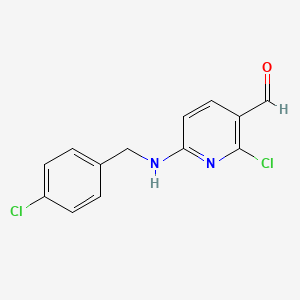

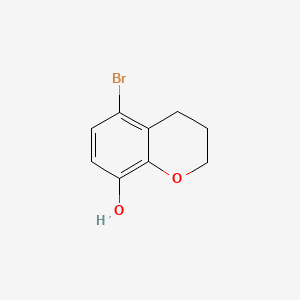
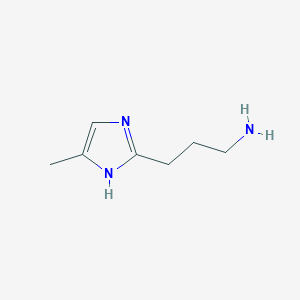
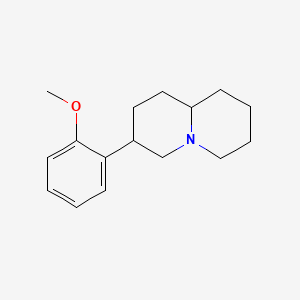
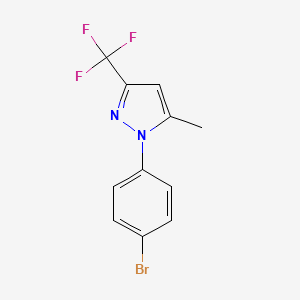
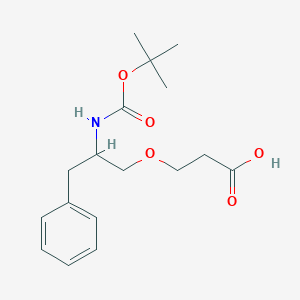
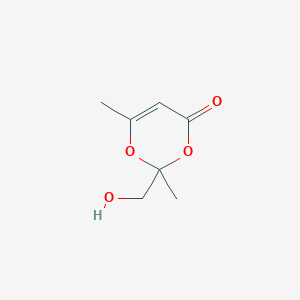

![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
